3-Methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Description
3-Methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a substituted pyrazole derivative characterized by a trifluoromethylphenyl group at the 4-position, a methyl group at the 3-position, and a phenyl group at the 1-position of the pyrazole ring. This compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-313303) and is utilized in chemical research, particularly in medicinal chemistry and materials science . Its structural complexity and electron-withdrawing trifluoromethyl group make it a candidate for studying electronic effects on reactivity and biological activity.
Properties
IUPAC Name |
5-methyl-2-phenyl-4-[3-(trifluoromethyl)phenyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3/c1-11-15(12-6-5-7-13(10-12)17(18,19)20)16(21)23(22-11)14-8-3-2-4-9-14/h2-10H,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESKYXPNURBFIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC(=CC=C2)C(F)(F)F)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazoles, the class of compounds to which it belongs, have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs.
Mode of Action
It is known that fluorine substitution has been extensively investigated in drug research for its ability to enhance biological activity and increase chemical or metabolic stability.
Biochemical Pathways
Pyrazoles are known to interact with various biochemical pathways depending on their specific structure and functional groups.
Pharmacokinetics
The presence of a trifluoromethyl group in the molecule could potentially enhance its metabolic stability.
Biological Activity
3-Methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, with the CAS number 321385-93-7, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure includes a trifluoromethyl group, which is known to enhance biological activity in various chemical classes. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent studies.
- Molecular Formula : C17H14F3N3
- Molecular Weight : 317.31 g/mol
- Melting Point : 104–105°C
Biological Activity Overview
Recent research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
A study highlighted the synthesis of several pyrazole derivatives, including those with trifluoromethyl substitutions, which demonstrated potent antimicrobial properties against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably low, indicating high potency. The compounds showed bactericidal effects and moderate inhibition of biofilm formation, suggesting potential applications in treating bacterial infections .
Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied. Compounds similar to this compound have shown significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
In one study, a related pyrazole compound demonstrated an IC50 value in the low micromolar range against cancer cells, underscoring its potential as an anticancer agent .
Anti-inflammatory Effects
Research has indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha. In vitro studies showed that these compounds could reduce LPS-induced TNF-alpha release in human blood samples, suggesting their role in managing inflammatory conditions . Furthermore, some derivatives have been shown to influence glial inflammation in neurodegenerative disease models .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Variations and Key Differences
The compound is compared to analogs with modifications in substituent groups, positions, and electronic properties. A summary is provided in Table 1.
Table 1: Structural and Molecular Comparison of Selected Pyrazole Derivatives
Electronic and Steric Effects
- Trifluoromethyl vs. Methoxy Groups: The CF₃ group in the original compound increases electron deficiency at the pyrazole ring, enhancing electrophilic reactivity.
- Positional Isomerism : Moving the CF₃ group from the 3- to 2-position on the phenyl ring (e.g., ) increases steric hindrance, which may affect binding in biological targets.
Spectroscopic and Computational Data
- DFT Calculations : For 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, B3LYP and M06-2X functionals predict ¹H and ¹³C NMR chemical shifts with <5% deviation from experimental values, highlighting the accuracy of computational methods for structural validation .
Key Notes and Limitations
Synthetic Yields : Yields vary significantly (34–82%) depending on substituents and reaction conditions .
Structural Similarity Scores : Compounds like 3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-amine (similarity score: 0.73) share core pyrazole motifs but differ in bioactivity due to bulkier substituents .
Computational Predictions : DFT methods are reliable for NMR shift predictions but may underestimate solvation effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
